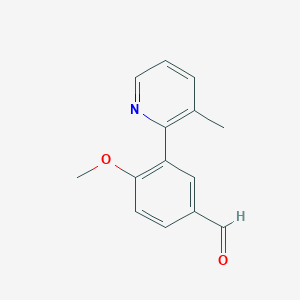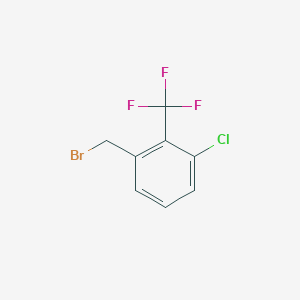
Benzene, 1-(bromomethyl)-3-chloro-2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(bromomethyl)-3-chloro-2-(trifluoromethyl)- is an organic compound with the molecular formula C8H6BrClF3 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group at the first position, a chlorine atom at the third position, and a trifluoromethyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(bromomethyl)-3-chloro-2-(trifluoromethyl)- can be achieved through several methods. One common approach involves the bromination of 1-(methyl)-3-chloro-2-(trifluoromethyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the methyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: Benzene, 1-(bromomethyl)-3-chloro-2-(trifluoromethyl)- can undergo nucleophilic substitution reactions, where the bromomethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Major Products:
Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 1-(methyl)-3-chloro-2-(trifluoromethyl)benzene.
Applications De Recherche Scientifique
Benzene, 1-(bromomethyl)-3-chloro-2-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving halogenated aromatic compounds.
Medicine: Potential use in the design of novel therapeutic agents due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced coatings.
Mécanisme D'action
The mechanism of action of Benzene, 1-(bromomethyl)-3-chloro-2-(trifluoromethyl)- involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophilic center, facilitating nucleophilic attack by biological molecules such as proteins and nucleic acids. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, influencing its bioavailability and distribution in biological systems. The chlorine atom can participate in halogen bonding interactions, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
- Benzene, 1-(bromomethyl)-3-chloro-2-(trifluoromethyl)-
- Benzene, 1-(bromomethyl)-3-chloro-
- Benzene, 1-(bromomethyl)-2-(trifluoromethyl)-
- Benzene, 1-(bromomethyl)-3-(trifluoromethyl)-
Comparison: Benzene, 1-(bromomethyl)-3-chloro-2-(trifluoromethyl)- is unique due to the presence of both chlorine and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. Compared to similar compounds with only one of these substituents, Benzene, 1-(bromomethyl)-3-chloro-2-(trifluoromethyl)- exhibits enhanced stability, lipophilicity, and potential for diverse chemical transformations.
Propriétés
Formule moléculaire |
C8H5BrClF3 |
|---|---|
Poids moléculaire |
273.48 g/mol |
Nom IUPAC |
1-(bromomethyl)-3-chloro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5BrClF3/c9-4-5-2-1-3-6(10)7(5)8(11,12)13/h1-3H,4H2 |
Clé InChI |
UOAPQLRYIMMXGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C(F)(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


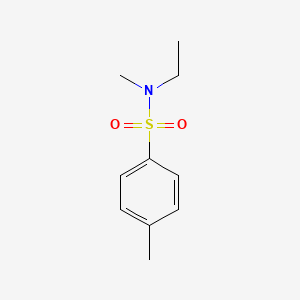
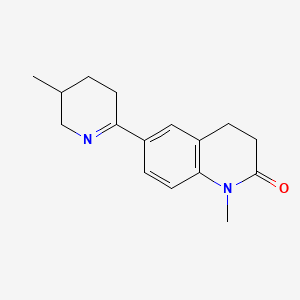
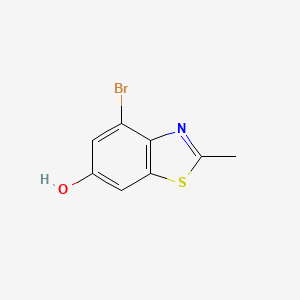
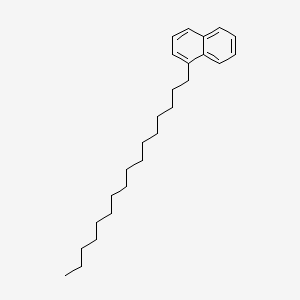
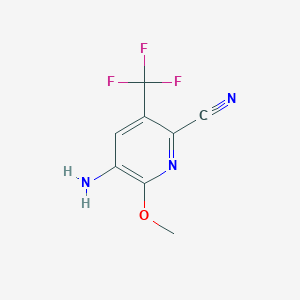
![2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one](/img/structure/B13937521.png)
![4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13937524.png)
![6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione](/img/structure/B13937526.png)
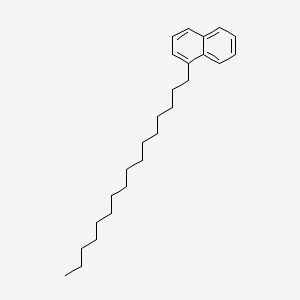
![4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile](/img/structure/B13937540.png)
![1,1-Dimethylethyl 5-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13937542.png)

![Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate](/img/structure/B13937546.png)
